Potassium (6,6-dimethylspiro[3.3]heptan-2-yl)trifluoroborate
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Overview
Description
Potassium {6,6-dimethylspiro[3.3]heptan-2-yl}trifluoroboranuide is a chemical compound with the molecular formula C9H15BF3K. It is a potassium salt of a trifluoroborate ester, characterized by its unique spirocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium {6,6-dimethylspiro[3.3]heptan-2-yl}trifluoroboranuide typically involves the reaction of 6,6-dimethylspiro[3.3]heptan-2-ylboronic acid with potassium bifluoride (KHF2) under specific conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically isolated by crystallization or precipitation methods .
Chemical Reactions Analysis
Types of Reactions
Potassium {6,6-dimethylspiro[3.3]heptan-2-yl}trifluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various boronic acids, borates, and substituted trifluoroborates, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Potassium {6,6-dimethylspiro[3.3]heptan-2-yl}trifluoroboranuide has several scientific research applications:
Mechanism of Action
The mechanism by which potassium {6,6-dimethylspiro[3.3]heptan-2-yl}trifluoroboranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. The spirocyclic structure provides steric hindrance, enhancing the selectivity and efficiency of the reactions .
Comparison with Similar Compounds
Similar Compounds
Potassium {6,6-dimethylspiro[3.3]heptan-2-yl}difluoroboranuide: Similar in structure but with two fluorine atoms instead of three.
Potassium {6,6-dimethylspiro[3.3]heptan-2-yl}boranuide: Lacks the fluorine atoms, making it less reactive in certain conditions.
Uniqueness
Potassium {6,6-dimethylspiro[3.3]heptan-2-yl}trifluoroboranuide is unique due to its trifluoroborate group, which provides enhanced stability and reactivity compared to its difluoro and non-fluorinated counterparts. This makes it particularly valuable in catalytic and synthetic applications .
Properties
Molecular Formula |
C9H15BF3K |
---|---|
Molecular Weight |
230.12 g/mol |
IUPAC Name |
potassium;(2,2-dimethylspiro[3.3]heptan-6-yl)-trifluoroboranuide |
InChI |
InChI=1S/C9H15BF3.K/c1-8(2)5-9(6-8)3-7(4-9)10(11,12)13;/h7H,3-6H2,1-2H3;/q-1;+1 |
InChI Key |
NSCOOCZQOBVJCX-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1CC2(C1)CC(C2)(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
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